molecular formula C10H12BrNO2 B8493053 [2-(4-Bromo-phenyl)-ethyl]-carbamic acid methyl ester

[2-(4-Bromo-phenyl)-ethyl]-carbamic acid methyl ester

Cat. No.: B8493053
M. Wt: 258.11 g/mol
InChI Key: XLLFCAWCHHRGGL-UHFFFAOYSA-N
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Description

[2-(4-Bromo-phenyl)-ethyl]-carbamic acid methyl ester is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

methyl N-[2-(4-bromophenyl)ethyl]carbamate

InChI

InChI=1S/C10H12BrNO2/c1-14-10(13)12-7-6-8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3,(H,12,13)

InChI Key

XLLFCAWCHHRGGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCCC1=CC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 50 mL-single neck flask, 260 mg of methyl chloroformate in acetone (5 mL) was added dropwise to 500 mg of 4-bromophenethyl amine and 291 mg of Na2CO3 in acetone (20 mL) while stirring at room temperature under a nitrogen atmosphere. The reaction was then stirred overnight at this temperature. In the morning, the mixture was poured into H2O and the desired product was extracted with ethyl acetate. This organic layer was washed with H2O, dried over Na2SO4, and concentrated under reduced vacuum to yield the intermediate title compound (714 mg) as a white solid. This material was taken to the next reaction without further purification. Ion spray M.S. 259.2 (M*+1).
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
291 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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